molecular formula C17H20N2NaO6S B1662181 Methicillin sodium CAS No. 132-92-3

Methicillin sodium

Cat. No. B1662181
CAS RN: 132-92-3
M. Wt: 403.4 g/mol
InChI Key: YPDBCTZTLGGIMN-UMLIZJHQSA-N
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Description

Methicillin, also known as meticillin, is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is a semisynthetic derivative of penicillin and was first produced in the late 1950s . It was developed as a type of antibiotic called a penicillinase-resistant penicillin . Methicillin was active against certain species of Staphylococcus, including S. aureus and S. epidermis .


Synthesis Analysis

Methicillin is synthesized as a semisynthetic penicillin antibiotic . It is produced by modifying the original penicillin structure to make it resistant to a bacterial enzyme called penicillinase (beta-lactamase) . This enzyme is produced by most strains of Staphylococcus and disrupts certain types of penicillins .


Molecular Structure Analysis

The empirical formula of Methicillin sodium is C17H19N2NaO6S . The molecular weight is 402.40 g/mol .


Chemical Reactions Analysis

Like other beta-lactam antibiotics, methicillin acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H19N2NaO6S and a molecular weight of 402.40 g/mol .

Mechanism of Action

Target of Action

Methicillin sodium, also known as meticillin, primarily targets the penicillin-binding proteins (PBPs) of bacteria . These proteins are essential for the synthesis of the bacterial cell wall. Methicillin is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae .

Mode of Action

Like other beta-lactam antibiotics, methicillin inhibits the synthesis of bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Biochemical Pathways

The primary biochemical pathway affected by methicillin is the synthesis of the bacterial cell wall . By inhibiting the transpeptidase enzyme, methicillin prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of methicillin is 25-60 minutes, and it is primarily excreted renally .

Result of Action

The inhibition of cell wall synthesis by methicillin leads to the death of the bacteria . Without the structural support provided by the cell wall, the bacteria cannot survive, leading to the effective treatment of infections caused by susceptible gram-positive bacteria .

Action Environment

The effectiveness of methicillin can be influenced by various environmental factors. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Overuse and misuse of antibiotics, including methicillin, have led to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is resistant to all penicillins .

Safety and Hazards

Methicillin sodium can cause skin irritation (Category 2, H315), eye irritation (Category 2A, H319), respiratory sensitization (Category 1, H334), skin sensitization (Category 1, H317), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Future Directions

There are ongoing studies on the use of novel treatment approaches for methicillin-resistant Staphylococcus aureus (MRSA) infections . These include the use of phages, antimicrobial peptides, and hydrogels . These novel treatments offer promising alternatives to traditional antibiotics and could potentially be used to combat antimicrobial resistance .

properties

{ "Design of the Synthesis Pathway": "Methicillin sodium can be synthesized through a multi-step reaction starting from 6-aminopenicillanic acid.", "Starting Materials": [ "6-aminopenicillanic acid", "Phenylacetic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "6-aminopenicillanic acid is reacted with phenylacetic acid in the presence of sodium hydroxide to form phenylacetyl-6-aminopenicillanic acid.", "Phenylacetyl-6-aminopenicillanic acid is then treated with methanol and ethyl acetate to form methicillin.", "Methicillin is further reacted with sodium hydroxide to obtain methicillin sodium." ] }

CAS RN

132-92-3

Molecular Formula

C17H20N2NaO6S

Molecular Weight

403.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1

InChI Key

YPDBCTZTLGGIMN-UMLIZJHQSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

Other CAS RN

132-92-3

Pictograms

Irritant; Health Hazard

Related CAS

61-32-5 (Parent)

synonyms

Dimethoxyphenyl Penicillin
Methicillin
Methicillin Hydrate, Monosodium Salt
Methicillin Monohydrate, Monosodium Salt
Methicillin Sodium
Meticillin
Metin
Penicillin, Dimethoxyphenyl
Staphcillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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